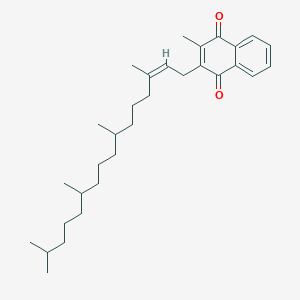
Vitamin K1-18O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin K1-18O is a modified form of Vitamin K1, also known as phylloquinone or phytonadione. This compound is a mixture of isotopically labeled forms, specifically 1-18O and 4-18O. Vitamin K1 is a fat-soluble vitamin that plays a crucial role in blood clotting and bone metabolism. The isotopic labeling with oxygen-18 (18O) is often used in scientific research to trace and study the metabolic pathways and mechanisms of action of Vitamin K1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1-18O involves the incorporation of oxygen-18 into the molecular structure of Vitamin K1. This can be achieved through various chemical reactions, including the use of oxygen-18 labeled reagents. One common method is the oxidation of phylloquinone precursors with oxygen-18 enriched oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification and verification to ensure the correct isotopic labeling and high purity of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are often employed to confirm the isotopic composition and purity.
Análisis De Reacciones Químicas
Types of Reactions: Vitamin K1-18O undergoes various chemical reactions, including:
Oxidation: Conversion to its epoxide form.
Reduction: Reduction back to its quinone form.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen-18 enriched oxidizing agents for labeling.
Reducing Agents: Common reducing agents like sodium borohydride.
Solvents: Organic solvents such as methanol, ethanol, and acetonitrile.
Major Products: The major products formed from these reactions include the epoxide form of this compound and its reduced quinone form. These products are crucial for studying the metabolic pathways and biological activities of Vitamin K1.
Aplicaciones Científicas De Investigación
Vitamin K1-18O is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis. Some of its applications include:
Chemistry: Studying the reaction mechanisms and pathways of Vitamin K1.
Biology: Investigating the role of Vitamin K1 in cellular processes and metabolism.
Medicine: Researching the effects of Vitamin K1 on blood clotting and bone health.
Industry: Developing new formulations and supplements containing Vitamin K1.
Mecanismo De Acción
Vitamin K1-18O exerts its effects through its role as a cofactor for the enzyme gamma-carboxylase. This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X by attaching carboxylic acid functional groups to glutamate residues, allowing them to bind calcium ions. This binding converts these clotting factors to their active forms, which are then secreted into the blood, restoring normal clotting function .
Comparación Con Compuestos Similares
Vitamin K1-18O can be compared with other similar compounds, such as:
Vitamin K2 (Menaquinone): Differing in the length of the isoprenoid side chain and primarily found in fermented foods.
Synthetic Vitamin K3 (Menadione): A water-soluble form used in animal feed and some supplements.
Vitamin K4 and K5: Synthetic forms with different side chains and biological activities.
Uniqueness: The uniqueness of this compound lies in its isotopic labeling, which allows for detailed metabolic studies and precise tracking in biological systems. This makes it a valuable tool in both basic and applied research.
By understanding the preparation, reactions, applications, and mechanisms of this compound, researchers can gain deeper insights into its role in health and disease, paving the way for new therapeutic approaches and industrial applications.
Propiedades
Fórmula molecular |
C31H46O2 |
|---|---|
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
2-methyl-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20- |
Clave InChI |
MBWXNTAXLNYFJB-QQTULTPQSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(/C)\CCCC(C)CCCC(C)CCCC(C)C |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


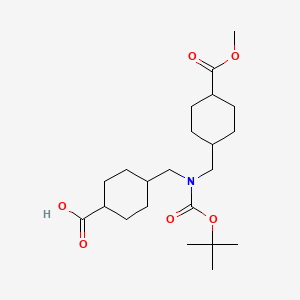
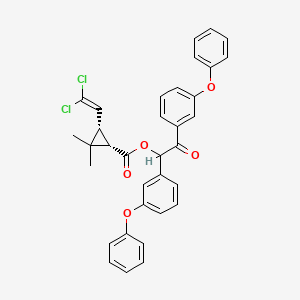
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
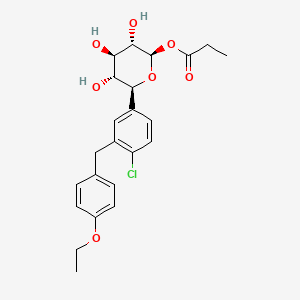
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
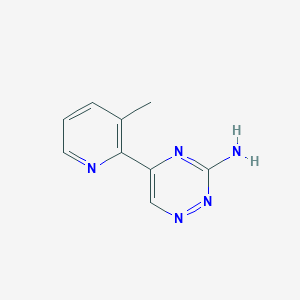
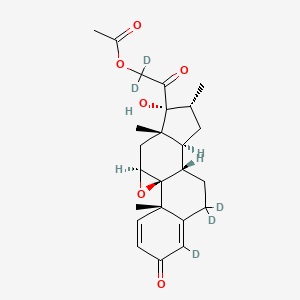
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
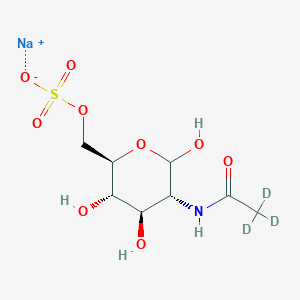
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)
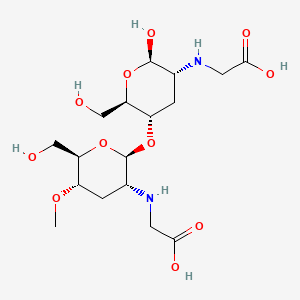
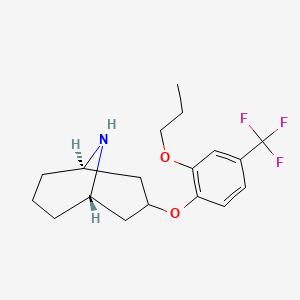
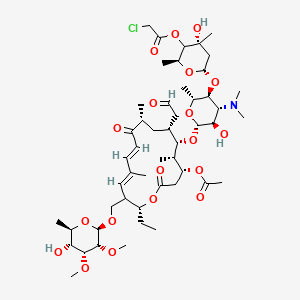
![4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13853932.png)
